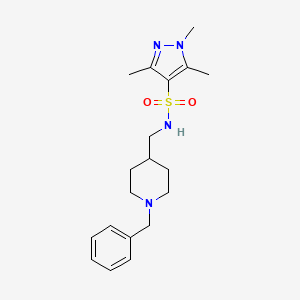

N-((1-benzylpiperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O2S/c1-15-19(16(2)22(3)21-15)26(24,25)20-13-17-9-11-23(12-10-17)14-18-7-5-4-6-8-18/h4-8,17,20H,9-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXMLAFLMMUBFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediatesThe final step involves the sulfonation of the pyrazole ring to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-((1-benzylpiperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to modify the sulfonamide group or other functional groups within the molecule.

Substitution: The benzyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-((1-benzylpiperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

N′-(1-benzylpiperidin-4-yl)acetohydrazide: Another compound with a similar piperidine structure, used in the synthesis of opioid analgesics.

Uniqueness

N-((1-benzylpiperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of a piperidine ring, a pyrazole ring, and a sulfonamide group. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications .

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 402.56 g/mol. It features a pyrazole ring substituted with a sulfonamide group and a benzylpiperidine moiety.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

- mTOR Inhibition : Studies have demonstrated that related pyrazole derivatives can reduce mTORC1 activity, leading to increased autophagy in cancer cells. This modulation of autophagy is critical for their anticancer effects .

- Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines, particularly in pancreatic cancer models. The half-maximal inhibitory concentration (IC50) values for these compounds have been reported in the submicromolar range, indicating potent activity .

- Non-Cytotoxicity : Importantly, these compounds have been found to exhibit non-cytotoxic profiles against healthy cells while effectively targeting cancerous cells .

Biological Activity Data Table

| Activity | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Antiproliferative | MIA PaCa-2 | < 0.5 | Significant reduction in cell viability |

| Autophagy induction | U937 (human leukemic cells) | Not specified | Increased autophagic flux observed |

| mTORC1 inhibition | Various cancer lines | Not specified | Disruption of mTORC1 reactivation |

| Non-cytotoxic | Healthy fibroblasts | Not applicable | No significant cytotoxic effects noted |

Case Studies

- Study on Autophagy Modulation : A study investigated the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides which are structurally similar to the compound . The results indicated that these compounds reduced mTORC1 activity and enhanced autophagy at basal levels, suggesting a potential pathway for anticancer therapy .

- Anticancer Efficacy : Another case study focused on the synthesis and evaluation of new pyrazole derivatives, including those with sulfonamide groups. These derivatives demonstrated strong antiproliferative activities against various cancer cell lines without exhibiting cytotoxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-((1-benzylpiperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide?

- Methodology :

- Step 1 : Condensation of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with a benzylpiperidine derivative under basic conditions (e.g., pyridine as a solvent and catalyst) .

- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the sulfonamide product .

- Step 3 : Characterization using H/C NMR and LC-MS to confirm structural integrity .

Q. How can researchers validate the purity and identity of this compound?

- Analytical Techniques :

- Thin-layer chromatography (TLC) for reaction monitoring .

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

- X-ray crystallography for resolving 3D conformation and bond parameters (if crystals are obtainable) .

Q. What are the preliminary biological activities observed for this compound?

- Findings :

- Pyrazole-sulfonamide derivatives exhibit antimicrobial and anti-inflammatory properties in in vitro assays (e.g., COX-2 inhibition) .

- Activity may vary with substituents; fluorinated analogs show enhanced selectivity in enzyme inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

- Variables to Test :

- Solvent choice : Pyridine vs. DMF for sulfonamide bond formation .

- Temperature : Elevated temperatures (80–100°C) for faster reaction kinetics .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .

- Data Analysis :

- Compare yields using a factorial design table:

| Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Pyridine | 80 | None | 65 |

| DMF | 100 | DMAP | 82 |

| THF | 60 | None | 48 |

- Reference:

Q. How do structural modifications (e.g., fluorination) impact biological activity?

- Case Study :

- Fluorine substitution at the benzyl group (e.g., 4-fluorobenzamide analogs) increases metabolic stability and target binding affinity .

- Mechanistic Insight : Fluorine’s electronegativity enhances hydrophobic interactions in enzyme active sites .

- Experimental Design :

- Synthesize analogs with halogens (F, Cl) or methyl groups.

- Test against enzyme panels (e.g., carbonic anhydrase isoforms) using fluorescence polarization assays .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Approach :

- Docking studies : Use AutoDock Vina to model binding to COX-2 or N-myristoyltransferase .

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity .

- Validation :

- Correlate docking scores with experimental IC values from enzyme inhibition assays .

Q. How should researchers address contradictory data in biological assays?

- Case Example : A compound may show high in vitro activity but poor in vivo efficacy.

- Resolution Strategies :

- Pharmacokinetic profiling : Assess solubility, plasma protein binding, and metabolic stability .

- Structural analogs : Modify the piperidine or sulfonamide moiety to improve bioavailability .

Q. What are the stability considerations for long-term storage of this compound?

- Guidelines :

- Store under inert gas (argon) at –20°C to prevent oxidation .

- Monitor degradation via HPLC every 6 months; impurities >0.5% warrant repurification .

Methodological Notes

- Safety Protocols : Use PPE (gloves, goggles) due to acute toxicity risks (OSHA HCS Category 3) .

- Eco-Toxicology : Follow waste disposal guidelines for sulfonamides to minimize environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.